Demeton-o sulfoxide
Overview
Description
Demeton-o sulfoxide is an organophosphate compound with the chemical formula C8H19O4PS2 . It is a derivative of demeton, which is known for its use as an insecticide and acaricide. This compound is characterized by its sulfur-containing functional groups and is primarily used in agricultural settings to control pests.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of demeton-o sulfoxide typically involves the oxidation of demeton. One common method is the oxidation of demeton using hydrogen peroxide or other oxidizing agents under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The reaction yields this compound as the primary product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The product is then purified using standard techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Demeton-o sulfoxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation of this compound can produce demeton-o sulfone.
Reduction: Reduction reactions can convert this compound back to demeton.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products Formed
Demeton-o sulfone: Formed by further oxidation.
Demeton: Formed by reduction.
Various derivatives: Formed by substitution reactions.
Scientific Research Applications
Demeton-o sulfoxide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying organophosphate chemistry.
Biology: Studied for its effects on enzyme activity, particularly cholinesterase inhibition.
Medicine: Investigated for its potential use in developing new insecticides with lower toxicity to humans.
Industry: Used in the formulation of pesticides and as an intermediate in the synthesis of other organophosphate compounds.
Mechanism of Action
The primary mechanism of action of demeton-o sulfoxide involves the inhibition of cholinesterase enzymes. By inhibiting these enzymes, this compound prevents the breakdown of acetylcholine, a neurotransmitter, leading to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of the nervous system, causing symptoms such as muscle twitching, convulsions, and potentially death in pests.
Comparison with Similar Compounds
Similar Compounds
Demeton-S-methyl: Another organophosphate insecticide with similar cholinesterase inhibition properties.
Disulfoton: A related compound used as an insecticide, known for its high toxicity.
Parathion: An organophosphate insecticide with a similar mechanism of action but higher toxicity.
Uniqueness
Demeton-o sulfoxide is unique in its balance of efficacy and toxicity. While it is effective in controlling pests, it has a relatively lower toxicity to humans compared to some other organophosphate insecticides. This makes it a valuable compound in agricultural pest control.
Properties
IUPAC Name |
diethoxy-(2-ethylsulfinylethoxy)-sulfanylidene-λ5-phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19O4PS2/c1-4-10-13(14,11-5-2)12-7-8-15(9)6-3/h4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXJPMPQYXHDOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OCCS(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19O4PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863515 | |
Record name | O-[2-(Ethanesulfinyl)ethyl] O,O-diethyl phosphorothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40863515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5286-73-7 | |
Record name | O,O-Diethyl O-2-ethylsulfinylethyl phosphorothioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5286-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Demeton-o sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005286737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-[2-(Ethanesulfinyl)ethyl] O,O-diethyl phosphorothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40863515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEMETON-O SULFOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O06U450254 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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